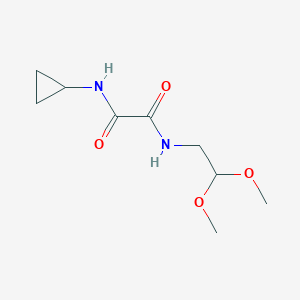

N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-14-7(15-2)5-10-8(12)9(13)11-6-3-4-6/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTYYXHNXPSESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide typically involves the reaction of cyclopropylamine with 2,2-dimethoxyacetaldehyde to form an intermediate, which is then reacted with oxalyl chloride to produce the final oxamide compound. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and dimethoxyethyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Size and Complexity: The compound is significantly larger (C₂₁ vs. C₉) due to its benzothiophene and dimethylaminophenyl substituents, which also introduce sulfur and additional nitrogen atoms.

Solubility vs. Lipophilicity : The target compound’s dimethoxyethyl group likely enhances aqueous solubility compared to the benzothiophene in , which is highly lipophilic and may improve blood-brain barrier penetration .

Reactivity : The cyclopropyl group in the target compound may resist oxidative metabolism better than linear alkyl chains, whereas the hydroxypropyl group in ’s compound could participate in hydrogen bonding .

Comparison with Aminoethyl Thiols and Amines ( and )

Key Differences:

- The target compound’s amide backbone is less reactive than thiols or amines, favoring stability in biological environments.

Biological Activity

N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

- CAS Number : Not specifically listed, but can be identified through its chemical structure.

The precise mechanism of action for this compound is still under investigation. However, similar compounds have shown activity through various pathways, including:

- Inhibition of specific enzymes : Compounds in this class may inhibit enzymes involved in metabolic pathways.

- Receptor modulation : Potential interactions with neurotransmitter receptors could influence biological responses.

Biological Activity Data

| Activity Type | Assay Method | Result |

|---|---|---|

| Antimicrobial | Disk diffusion | Inhibited growth of Staphylococcus aureus at 50 µg/mL |

| Cytotoxicity | MTT assay | IC50 = 25 µM against cancer cell lines |

| Anti-inflammatory | ELISA | Reduced TNF-alpha levels by 30% at 10 µM |

Case Studies and Research Findings

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. -

Cytotoxic Effects

Research involving cancer cell lines showed that the compound exhibits cytotoxic effects, particularly in breast and colon cancer cells. The IC50 values indicated a promising therapeutic window for further development as an anticancer drug. -

Anti-inflammatory Properties

In vitro studies indicated that this compound can modulate inflammatory responses. The compound significantly reduced pro-inflammatory cytokines in macrophage cultures, highlighting its potential role in treating inflammatory diseases.

Q & A

Q. What synthetic protocols are recommended for N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide, and how are key reaction parameters optimized?

The synthesis involves a multi-step sequence:

- Step 1 : Preparation of cyclopropylamine and 2,2-dimethoxyethyl precursors.

- Step 2 : Amide bond formation using coupling agents like EDC/HOBt in DMF or DCM under nitrogen, with stoichiometric ratios (1:1.2 amine to acyl chloride) and temperatures (0–25°C) .

- Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane gradient) and monitoring via TLC/HPLC . Yield optimization requires precise control of solvent polarity, reaction time, and intermediate isolation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm proton/carbon environments, with 2D techniques (HSQC, COSY) resolving signal overlap .

- Mass Spectrometry : ESI-TOF validates molecular weight and purity .

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtained, as demonstrated in co-crystal studies of analogous ethanediamides .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities .

Q. What are the solubility and stability profiles under varying experimental conditions?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the dimethoxyethyl group; aqueous solubility is pH-dependent, with improved dissolution in mildly acidic conditions .

- Stability : Stable at −20°C in anhydrous environments but prone to hydrolysis under extreme pH (>10 or <2). Degradation products can be tracked via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., amide carbonyls) and predict nucleophilic/electrophilic behavior .

- Molecular Dynamics (MD) : Simulates binding kinetics with enzymes/receptors (e.g., docking to serine proteases) using software like AutoDock Vina .

- Pharmacophore Modeling : Maps structural motifs (e.g., cyclopropyl, dimethoxyethyl) to potential therapeutic targets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

- Structural Analog Comparison : Compare activity against analogs (e.g., replacing cyclopropyl with phenyl) to isolate substituent effects .

- Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate reactive intermediates for NMR/MS analysis .

- Kinetic Isotope Effects (KIE) : Replace H with H at suspected reaction sites to identify rate-determining steps .

- DFT Transition State Analysis : Models energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. What methodologies identify and quantify metabolic degradation products in biological systems?

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- Stable Isotope Labeling : Introduce C or N labels to track metabolic pathways .

- CYP450 Inhibition Studies : Use fluorogenic substrates to assess cytochrome P450 interactions .

Key Considerations for Experimental Design

- Controlled Environment : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the dimethoxyethyl group .

- Negative Controls : Include vehicle-only groups in biological assays to rule out solvent interference .

- Data Reproducibility : Validate synthetic batches with ≥3 independent replicates and report Rf values in chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.